Ethyl L-lysinate monohydrochloride

Description

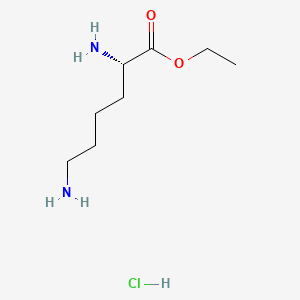

Ethyl L-lysinate monohydrochloride is an esterified derivative of the amino acid L-lysine, where the carboxyl group is replaced by an ethyl ester, and the compound is stabilized as a hydrochloride salt. This modification enhances its lipid solubility compared to free lysine or its hydrochloride salt, making it advantageous in pharmaceutical formulations for improved bioavailability.

Properties

CAS No. |

33171-14-1 |

|---|---|

Molecular Formula |

C8H19ClN2O2 |

Molecular Weight |

210.7 g/mol |

IUPAC Name |

ethyl (2S)-2,6-diaminohexanoate;hydrochloride |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

SGEJVUZMEHMANQ-FJXQXJEOSA-N |

SMILES |

CCOC(=O)C(CCCCN)N.Cl |

Isomeric SMILES |

CCOC(=O)[C@H](CCCCN)N.Cl |

Canonical SMILES |

CCOC(=O)C(CCCCN)N.Cl |

Other CAS No. |

33171-14-1 |

sequence |

K |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

(a) L-Lysine Monohydrochloride

- Molecular Formula : C₆H₁₅ClN₂O₂ .

- Molecular Weight : 182.65 g/mol .

- Lysine Content : 80% (theoretical) .

- Applications : Primarily used as a feed additive to address lysine deficiencies in animal diets. It is water-soluble and stable under industrial processing conditions .

- Key Difference: Unlike Ethyl L-lysinate monohydrochloride, L-lysine HCl lacks esterification, resulting in lower lipid solubility and slower cellular uptake in non-aqueous environments .

(b) Ethyl L-Alaninate Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂ .

- Molecular Weight : 153.61 g/mol (calculated).

- Applications : Used in peptide synthesis and biochemical research. The ethyl ester group facilitates membrane permeability compared to L-alanine hydrochloride .

(c) Ethyl L-Cysteine Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂S .

- Molecular Weight : 185.67 g/mol .

- Solubility: Very soluble in water and ethanol .

- Applications: Utilized in pharmaceuticals for its antioxidant properties. The ethyl ester enhances stability and absorption, similar to this compound .

(d) Procaine Hydrochloride

- Molecular Formula : C₁₃H₂₁ClN₂O₂ .

- Molecular Weight : 272.77 g/mol .

- Applications: A local anesthetic. Like this compound, it is a hydrochloride salt with enhanced solubility, though its aromatic structure limits direct functional comparability .

Physicochemical and Functional Properties

The table below summarizes key differences among this compound and related compounds:

*Estimated based on structural analogs.

Metabolic and Industrial Considerations

- Esterification Impact: Ethyl esters like this compound are typically hydrolyzed in vivo to release free lysine, enabling controlled release in drug formulations. This contrasts with L-lysine HCl, which is directly absorbed .

- Stability : Hydrochloride salts generally exhibit higher stability than free bases, a trait shared across all compounds analyzed .

- Regulatory Status : L-Lysine HCl is widely approved for feed and food use (EFSA, USP standards) , whereas ethylated derivatives may require additional safety evaluations for pharmaceutical applications .

Preparation Methods

Thionyl Chloride/Ethanol Method

The most straightforward route to ethyl L-lysinate derivatives begins with L-lysine hydrochloride. Bou et al. (2010) demonstrated the synthesis of ethyl L-lysine dihydrochloride by reacting L-lysine hydrochloride with absolute ethanol and thionyl chloride. In this method, thionyl chloride acts as both a chlorinating agent and a catalyst for esterification. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of lysine’s carboxyl group, facilitated by the in situ generation of HCl.

A typical procedure involves cooling ethanol to −10°C, followed by dropwise addition of thionyl chloride to minimize exothermic side reactions. L-lysine hydrochloride is then introduced, and the mixture is refluxed for 6 hours to ensure complete esterification. Post-reaction, solvents are evaporated under reduced pressure, and the product is washed with diethyl ether to remove residual reagents. This method yields ethyl L-lysine dihydrochloride with an 87% efficiency.

Synthesis via α-Amino-ε-Caprolactam Hydrolysis and Esterification

Hydrolysis of α-Amino-ε-Caprolactam

An alternative industrial-scale approach starts with α-amino-ε-caprolactam, a cyclic lysine precursor. As detailed in US3576859A, this lactam is hydrolyzed in aqueous HCl to form lysine dihydrochloride. The reaction requires excess HCl (≥2 moles per mole of lactam) and temperatures between 50°C and 150°C to ensure complete ring opening. The resulting hydrolysis mixture contains lysine dihydrochloride, unreacted HCl, and water.

Esterification with Ethanol

Following hydrolysis, the lysine dihydrochloride is esterified with ethanol. US4154956A describes a one-pot method where α-amino-ε-caprolactam hydrochloride is heated with methanol (as a model alcohol) at 120°C for 20 hours. Extending this to ethanol, the esterification proceeds via acid-catalyzed nucleophilic substitution. The HCl generated during hydrolysis serves as the catalyst, eliminating the need for additional acids.

However, this method predominantly yields the dihydrochloride form due to the excess HCl present. To obtain the monohydrochloride, a partial neutralization step is necessary. This can be achieved by distilling off a portion of the HCl under reduced pressure or employing anion exchange resins as described earlier.

Comparative Analysis of Preparation Methods

*Estimated from patent examples and experimental protocols.

The thionyl chloride method offers superior stereochemical outcomes, critical for pharmaceutical applications where enantiomeric purity is paramount. In contrast, the lactam hydrolysis route excels in scalability, leveraging cost-effective precursors and reusable HCl. Anion exchange purification emerges as the most efficient for converting dihydrochloride to monohydrochloride, though it requires additional infrastructure for resin regeneration.

Challenges and Optimization Strategies

Control of Hydrochloride Content

Achieving the monohydrochloride form demands precise stoichiometric control. Excess HCl leads to dihydrochloride formation, while insufficient HCl risks free base precipitation. Real-time pH monitoring during anion exchange ensures the eluate maintains a pH of 4.0–5.0, optimal for monohydrochloride stability.

Racemization Prevention

L-Lysine’s chiral center is susceptible to racemization under acidic or high-temperature conditions. The lactam hydrolysis method circumvents this issue by using L-α-amino-ε-caprolactam, which retains configuration during ring opening. Similarly, low-temperature esterification (−10°C to 25°C) in the thionyl chloride method preserves enantiomeric purity.

Solvent and Resin Selection

Ethanol’s nucleophilicity and polarity balance make it ideal for esterification, but alternatives like isopropanol may reduce reaction rates. Weak-base anion exchangers with tertiary amine groups (e.g., Dowex 44) exhibit higher HCl-binding capacity compared to primary-amine resins, enhancing process efficiency.

Q & A

Q. What are the standard synthesis protocols for Ethyl L-lysinate monohydrochloride, and how can reaction parameters be optimized?

this compound can be synthesized via esterification of L-lysine with ethanol under acidic conditions, followed by hydrochloric acid neutralization. Orthogonal experimental design (e.g., varying molar ratios, pH, temperature, and reaction time) is recommended for optimization. For example, a study on zinc L-lysinate chelate synthesis achieved 89.67% yield by optimizing molar ratios (2:1 lysine:Zn²⁺), pH 8, and 60°C reaction temperature . Characterization via IR spectroscopy and elemental analysis ensures structural fidelity.

Q. Which analytical methods are most reliable for assessing the purity and identity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, as demonstrated in pharmacopeial monographs for related hydrochlorides (e.g., Diphenoxylate HCl and Ziprasidone HCl) . Infrared (IR) spectroscopy confirms functional groups (e.g., ester and amine bands), while elemental analysis validates stoichiometric ratios. For chloride content, titrimetric methods or ion chromatography are recommended .

Q. How do solubility and stability profiles influence experimental design for this compound?

Solubility in polar solvents (e.g., water, ethanol) is critical for formulation. For instance, Procaine HCl (a structurally related compound) shows 1:1 solubility in water and 1:25 in ethanol . Stability studies should assess hydrolysis under varying pH and temperatures. Long-term storage at room temperature in airtight containers is advised, as seen for L-lysine HCl .

Advanced Research Questions

Q. What mechanisms underpin the biological activity of this compound, particularly its antimicrobial effects?

Cationic surfactants like Ethyl Lauroyl Arginate HCl disrupt microbial membranes by altering membrane potential and permeability, leading to cell viability loss without lysis . Comparative studies with analogs (e.g., LAE) suggest that the ethyl ester group enhances lipid bilayer interaction. Mechanistic studies using fluorescence microscopy or membrane potential dyes (e.g., DiBAC₄) are recommended .

Q. How can researchers resolve contradictions in literature data regarding this compound’s stability under physiological conditions?

Conflicting stability data may arise from differences in assay conditions (e.g., pH, ionic strength). A systematic approach involves replicating experiments under standardized buffers (e.g., phosphate-buffered saline) and using accelerated stability testing (40°C/75% RH). Cross-referencing with related compounds, such as L-histidine HCl (stable at pH 6–8), provides additional validation .

Q. What strategies optimize this compound’s interaction with metal ions for chelation studies?

Orthogonal design can optimize chelation parameters, as shown in zinc L-lysinate synthesis, where a 1:2 Zn²⁺:lysine ratio maximized coordination . Spectroscopic techniques (e.g., atomic absorption spectroscopy) quantify metal binding, while X-ray crystallography or NMR elucidates structural configurations.

Q. How does this compound compare to structurally similar compounds in antimicrobial efficacy?

Comparative studies should use standardized MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. For example, LAE (Nα-lauroyl-L-arginine ethyl ester HCl) exhibits broad-spectrum activity at 5–50 µg/mL . Structural modifications (e.g., alkyl chain length) can be evaluated via QSAR (quantitative structure-activity relationship) modeling.

Q. What advanced methodologies characterize degradation products of this compound under stress conditions?

Forced degradation studies (e.g., exposure to heat, light, or oxidative agents) coupled with LC-MS/MS identify degradation pathways. A study on Diphenoxylate HCl used mass fragmentation patterns to trace hydrolysis products . Stability-indicating HPLC methods are essential for quantifying impurities .

Q. How can researchers validate this compound’s safety profile in preclinical models?

Acute toxicity assays in rodent models (e.g., LD₅₀ determination) and Draize tests for ocular/skin irritation are standard . Subchronic studies (28–90 days) should monitor hematological and histological parameters, referencing safety protocols for L-phenylalaninamide HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.